3,5-Diaminopyridine N-oxide

Basicity Protonation Acid-Base Chemistry

3,5-Diaminopyridine N-oxide (CAS 17070-93-8) is a heterocyclic N-oxide featuring a pyridine core oxidized at the nitrogen and substituted with two amino groups at the 3- and 5-positions. It has a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 17070-93-8
Cat. No. B174767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminopyridine N-oxide
CAS17070-93-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C=C1N)[O-])N
InChIInChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
InChIKeyMPDJVCKNJMVKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminopyridine N-oxide (CAS 17070-93-8): A Chemically Distinct Pyridine N-Oxide for Targeted Research Applications


3,5-Diaminopyridine N-oxide (CAS 17070-93-8) is a heterocyclic N-oxide featuring a pyridine core oxidized at the nitrogen and substituted with two amino groups at the 3- and 5-positions. It has a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol . It is a derivative of 3,5-diaminopyridine, which is used in hair dye formulations , and is an impurity of the anticancer drug Ripretinib . It is commercially available for research and development purposes only .

Why 3,5-Diaminopyridine N-oxide Cannot Be Replaced by Other Diaminopyridines or Their N-Oxides in Sensitive Research Applications


The substitution pattern on a diaminopyridine ring critically influences its physicochemical properties and reactivity. 3,5-Diaminopyridine N-oxide possesses a distinct combination of two electron-donating amino groups in meta-positions and an N-oxide moiety, which alters its basicity, redox behavior, and regioselectivity compared to both its non-oxidized parent (3,5-diaminopyridine) and its positional isomers (e.g., 2,6- or 2,5-diaminopyridines) [1]. For instance, the pKa of 3,5-diaminopyridine N-oxide is predicted to be 2.14 , whereas the non-oxidized parent has a pKa of 7.10 , and the isomer 2,6-diaminopyridine has a pKa of 6.13 . Such differences mean that generic substitution with a seemingly similar diaminopyridine can lead to unexpected outcomes in acid-base catalysis, metal coordination, or biological assays. The following sections provide quantitative evidence of these differential properties.

Quantitative Differential Evidence for 3,5-Diaminopyridine N-oxide vs. Closest Analogs


Drastic Reduction in Basicity: 3,5-Diaminopyridine N-oxide is 10⁵-fold Weaker as a Base than its Parent Diaminopyridine

The predicted acid dissociation constant (pKa) of the conjugate acid of 3,5-diaminopyridine N-oxide is 2.14±0.10 , while the pKa of the non-oxidized parent, 3,5-diaminopyridine, is 7.10±0.20 . This represents a pKa difference of approximately 5 units, which corresponds to a ~10⁵-fold decrease in basicity upon N-oxidation. The N-oxide group strongly withdraws electron density from the ring nitrogen, drastically reducing its proton affinity [1].

Basicity Protonation Acid-Base Chemistry

Positional Isomer Basicity: 3,5-Diaminopyridine N-oxide is 10⁴-fold Less Basic than 2,6-Diaminopyridine

The predicted pKa of 3,5-diaminopyridine N-oxide is 2.14±0.10 , whereas the pKa of 2,6-diaminopyridine is 6.13±0.24 . This 4-unit pKa difference means that 2,6-diaminopyridine is approximately 10,000 times more basic. The difference arises from both the N-oxide group and the amino group positions. In 2,6-diaminopyridine, the amino groups are ortho to the ring nitrogen, allowing for intramolecular hydrogen bonding that enhances basicity, a feature absent in the 3,5-isomer [1].

Basicity Structure-Activity Relationship Isomer Comparison

N-Oxide Moiety Enables Unique Redox Activity: Electron Affinity Modulation by Substituents

Quantum chemical calculations on a series of pyridine N-oxides show that the electron affinity of the compound is tunable by the nature of substituents. Electron-donating groups like amino groups decrease the electron affinity relative to unsubstituted pyridine N-oxide, whereas electron-withdrawing groups increase it [1]. Specifically, the presence of amino groups lowers the electron affinity value, making the compound a better electron donor. In contrast, pyridine N-oxides bearing nitro groups exhibit higher electron affinity and enhanced antifungal activity [2]. This redox tunability is a direct consequence of the N-oxide moiety and is not present in non-oxidized diaminopyridines.

Redox Chemistry Electron Affinity DFT Calculations

Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides: A Class-Specific Synthetic Advantage

A regioselective amination protocol for 3,5-disubstituted pyridine N-oxides, including 3,5-diaminopyridine N-oxide, has been developed using saccharin as an ammonium surrogate. This method delivers high conversions and high regioselectivities under mild reaction conditions [1]. The N-oxide group activates the pyridine ring toward nucleophilic attack at specific positions, enabling transformations that are not possible with the corresponding non-oxidized diaminopyridines, which are generally less reactive toward such aminations [2]. This synthetic utility is a key differentiator for researchers requiring site-selective functionalization.

Synthetic Chemistry Regioselectivity Amination

Enzymatic Reduction Kinetics: Pyridine N-Oxides are Superior Substrates for Flavin-Dependent Enzymes Compared to Nitroaromatics

In a study of enzymatic reduction by flavoenzyme Anabaena PCC 7119 ferredoxin-NADP+ oxidoreductase (FNR), pyridine N-oxide derivatives exhibited steady-state bimolecular rate constants (kcat/Km) ranging from 1.3 × 10¹ to 2.0 × 10⁴ M⁻¹ s⁻¹ [1]. Quantitative structure-activity relationship (QSAR) analysis demonstrated that the reactivity of pyridine N-oxide derivatives was generally higher than that of nitroaromatic model compounds [2]. The electron-accepting potency of the N-oxide group, combined with the electron-donating amino substituents, positions 3,5-diaminopyridine N-oxide as a potentially efficient substrate in redox-cycling enzymatic assays, unlike non-oxidized diaminopyridines which lack the N-oxide redox handle.

Enzymology Redox Biology QSAR

Optimal Research and Industrial Application Scenarios for 3,5-Diaminopyridine N-oxide Based on Differential Evidence


Synthesis of Regioselectively Aminated Pyridine Derivatives

Researchers aiming to introduce an amino group at a specific position on a substituted pyridine ring can leverage the regioselective amination protocol developed for 3,5-disubstituted pyridine N-oxides . The N-oxide moiety activates the ring for nucleophilic attack, enabling high conversions and regioselectivities that are not achievable with the parent 3,5-diaminopyridine . This makes 3,5-diaminopyridine N-oxide a strategic starting material for constructing complex aminopyridine scaffolds relevant to pharmaceutical intermediates [7].

Studies of Electron Transfer and Flavin-Enzyme Mechanisms

The N-oxide group in 3,5-diaminopyridine N-oxide serves as a redox-active handle, allowing it to act as a substrate for single-electron transferring flavoenzymes . Its electron affinity, which is modulated by the amino substituents , positions it within a reactivity range suitable for probing flavoenzyme mechanisms or for developing redox-cycling assays [7]. Unlike non-oxidized diaminopyridines, this compound can participate in electron transfer reactions typical of N-oxides, making it a valuable tool in enzymology and redox biology research.

Probing Basicity-Dependent Coordination Chemistry

With a predicted pKa of 2.14, 3,5-diaminopyridine N-oxide is approximately 100,000 times less basic than 3,5-diaminopyridine (pKa 7.10) and 10,000 times less basic than 2,6-diaminopyridine (pKa 6.13) . This drastic difference in proton affinity makes it a distinct ligand for metal coordination studies, particularly under conditions where the non-oxidized analogs would be protonated and unavailable for binding [7]. Researchers investigating structure-activity relationships in metalloenzyme models or coordination polymers can utilize this compound to explore the effects of reduced basicity on complex formation.

Reference Standard for Analytical and Impurity Profiling

3,5-Diaminopyridine N-oxide is identified as an impurity of Ripretinib (Impurity 42) . Its distinct chromatographic and spectroscopic properties, stemming from the N-oxide group and the 3,5-diamino substitution pattern, make it suitable for use as a reference standard in the quality control and impurity profiling of pharmaceutical substances. This application is not relevant for non-oxidized diaminopyridines or positional isomers, underscoring the unique utility of this specific N-oxide.

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